N-(4-methoxybenzyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-16-10-7-15(8-11-16)13-18-17(19)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLPAVDAPNLOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253906 | |
| Record name | N-[(4-Methoxyphenyl)methyl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261160-38-7 | |
| Record name | N-[(4-Methoxyphenyl)methyl]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261160-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methoxyphenyl)methyl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-3-phenylpropanamide typically involves the following steps:
Formation of N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide: This is achieved by reacting 4-methoxybenzylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: N-(4-methoxybenzyl)-3-phenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules, facilitating research in synthetic organic chemistry.
Biology
- Biochemical Interactions : It interacts with various enzymes and proteins, notably influencing cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are critical in inflammatory responses. Studies have shown that it downregulates pro-inflammatory genes while upregulating anti-inflammatory genes, making it a candidate for anti-inflammatory therapies.
- Antimicrobial Activity : Research indicates that N-(4-methoxybenzyl)-3-phenylpropanamide exhibits antimicrobial properties, inhibiting bacterial growth through mechanisms such as disrupting cell membrane integrity or inhibiting key bacterial enzymes .
Medicine
- Potential Drug Development : The compound is being explored for its analgesic and anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10 to 33 nM.
This compound has shown diverse biological activities, including:
- Anti-inflammatory Effects : By modulating the expression of inflammatory mediators, it has potential therapeutic applications in treating chronic inflammatory diseases.
- Anticancer Properties : The compound has demonstrated effectiveness against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10-33 | Tubulin destabilization |
| MDA-MB-231 | 23-33 | Induction of apoptosis |
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 0.25 mg/mL | Inhibition of key bacterial enzymes |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in animal models when administered at lower doses, showcasing its therapeutic potential without adverse effects.
- Anticancer Research : In vitro experiments highlighted the compound's ability to inhibit the proliferation of breast cancer cells effectively, suggesting further exploration for drug development targeting specific cancer pathways .
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to cytotoxic effects on cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds highlight key differences in substituents, synthesis, and biological activity:
N-(4-Bromophenyl)-3-phenylpropanamide (CAS 316146-27-7)
- Structure : Replaces the 4-methoxybenzyl group with a 4-bromophenyl substituent.
- Properties: Molecular weight = 316.15 g/mol. The bromine atom (electron-withdrawing) likely alters lipophilicity and binding affinity compared to methoxy groups .
- Synthesis: Not explicitly detailed in evidence but inferred to involve similar amide coupling strategies.
2-Amino-N-(4-methoxybenzyl)-3-phenylpropanamide
- Structure: Adds an amino group (-NH2) to the propanamide chain.
- This modification could shift reactivity in medicinal chemistry applications .
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide (CAS 105026-90-2)
- Structure : Incorporates a hydroxyl group at the 3-position of the methoxybenzyl ring.
- Properties : The hydroxyl group increases polarity and may participate in hydrogen bonding, influencing crystallization behavior (e.g., intermolecular O–H⋯O interactions observed in analogs) .
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Structure : Features ethoxy and methoxy phenyl groups alongside a tetrazole ring.
- Activity : Tetrazole rings are bioisosteres for carboxylic acids, enhancing metabolic stability. The ethoxy group may modulate pharmacokinetics compared to methoxy derivatives .
N-(4-Methoxybenzyl)-3-phenylpropylamine
- Structure : Replaces the amide (-CONH-) with an amine (-NH-) linkage.
- Impact : The amine group increases basicity and alters metabolic pathways. This structural change could shift applications from amide-based drugs (e.g., protease inhibitors) to neurotransmitter analogs .
Q & A
Q. What are the standard synthetic routes for N-(4-methoxybenzyl)-3-phenylpropanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including amide bond formation between 3-phenylpropanoic acid derivatives and 4-methoxybenzylamine. Key steps may include:
- Coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to activate the carboxylic acid .
- Temperature control (e.g., 0–25°C) to prevent side reactions and ensure high yields .
- Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) . Optimization requires systematic variation of solvents (e.g., DMF, THF), catalysts, and reaction times, with yield and purity assessed using NMR and mass spectrometry .
Q. How is structural characterization of this compound performed?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and amide proton (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (C₁₇H₁₉NO₂, m/z 277.36) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group) .
Q. What are the primary biological screening assays for this compound?
Initial screens often include:
- In vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing via broth microdilution to determine MIC (minimum inhibitory concentration) .
- Enzyme inhibition studies (e.g., COX-2 or kinase assays) to explore mechanistic pathways .
Advanced Research Questions
Q. How does the methoxybenzyl group influence the compound’s pharmacokinetic properties?
- Lipophilicity: The methoxy group increases logP, enhancing membrane permeability but potentially reducing solubility. Computational tools like SwissADME predict logP ≈ 3.2 .
- Metabolic stability: The benzyl group may undergo CYP450-mediated oxidation, which can be studied using liver microsome assays .
- Comparative studies with analogs (e.g., replacing methoxy with nitro or chloro groups) reveal trade-offs between bioavailability and activity .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values across studies may arise from:
- Assay variability: Standardize protocols (e.g., cell passage number, incubation time) .
- Purity differences: Use HPLC to ensure >95% purity and quantify impurities .
- Structural analogs: Compare activity of this compound with derivatives lacking the methoxy group to isolate its contribution .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications: Synthesize analogs with substituted phenyl rings (e.g., 3-nitrophenyl, 4-chlorophenyl) to assess electronic effects .
- Amide replacement: Replace the propanamide moiety with sulfonamide or urea to probe hydrogen-bonding requirements .
- 3D-QSAR modeling: Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with activity .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- X-ray crystallography: Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors .
- RNA sequencing: Profile transcriptional changes in treated cells to map signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
